molecular formula C13H21NO B1386542 4-[(Hexyloxy)methyl]aniline CAS No. 1037130-42-9

4-[(Hexyloxy)methyl]aniline

Cat. No.: B1386542
CAS No.: 1037130-42-9
M. Wt: 207.31 g/mol
InChI Key: MLTZYKHXPRPBJG-UHFFFAOYSA-N
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Description

4-(Hexyloxy)aniline (CAS: 39905-57-2) is an aromatic amine derivative with the molecular formula C₁₂H₁₉NO and a molecular weight of 193.29 g/mol . Structurally, it consists of an aniline moiety (a benzene ring with an amine group) substituted at the para position with a hexyloxy group (–O–C₆H₁₃). This compound is widely utilized in organic synthesis, particularly as a precursor for azobenzene derivatives , fluorescent materials , and enzyme inhibition studies .

Properties

IUPAC Name

4-(hexoxymethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO/c1-2-3-4-5-10-15-11-12-6-8-13(14)9-7-12/h6-9H,2-5,10-11,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLTZYKHXPRPBJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOCC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

4-[(Hexyloxy)methyl]aniline can be synthesized through several methods. One common approach involves the reaction of 4-nitrobenzyl alcohol with hexyl bromide in the presence of a base to form 4-[(hexyloxy)methyl]nitrobenzene. This intermediate is then reduced using a suitable reducing agent, such as palladium on carbon (Pd/C) and hydrogen gas, to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[(Hexyloxy)methyl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(Hexyloxy)methyl]aniline has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 4-[(Hexyloxy)methyl]aniline involves its interaction with specific molecular targets. The compound can act as a nucleophile in substitution reactions, attacking electrophilic centers on other molecules. This interaction can lead to the formation of new chemical bonds and the modification of existing structures .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkoxy Chain Length Variants

4-(Heptyloxy)benzenamine
  • Molecular Formula: C₁₃H₂₁NO
  • Molecular Weight : 207.32 g/mol
  • Key Differences : The heptyloxy chain (C₇H₁₅O) increases hydrophobicity and melting point compared to the hexyloxy analog.
  • Applications : Intermediate in synthesizing triazole derivatives (e.g., 4-(4-heptyloxyphenyl)-2H-1,2,4-triazol-3(4H)-one) .
N,N-Bis(4-hexyloxyphenyl)aniline
  • Molecular Formula: C₂₄H₃₂NO₂
  • Molecular Weight : 366.52 g/mol
  • Key Differences : Two hexyloxy groups enhance electron-donating capacity and amphiphilicity, making it suitable for near-infrared (NIR) fluorescent materials .
  • Applications: Used in donor-acceptor systems for organic electronics and dye-sensitized solar cells (DSSCs) .

Substituent-Type Variants

4-[(1-Methylcyclohexyl)methoxy]aniline
  • Molecular Formula: C₁₄H₂₁NO
  • Molecular Weight : 219.33 g/mol
(E)-4-(Hexyloxy)-N-(4-(methylthio)benzylidene)aniline
  • Molecular Formula: C₂₀H₂₅NOS
  • Molecular Weight : 327.48 g/mol
  • Key Differences : Incorporates a methylthio (–SMe) group and imine linkage, enhancing liquid crystalline (LC) properties.
  • Applications : Exhibits enantiotropic nematic phases due to terminal alkoxy and thioether interactions .

Halogen-Substituted Analogs

Halogen-Substituted Non-Symmetric Dimers
  • General Structure: (R,S)-(Benzylidene-4ʹ-substituted-aniline)-2ʺ-methylbutyl-4ʹʹʹ-(4ʹʹʹʹ-phenyloxy) benzoate-oxy) hexanoates.
  • Key Differences : Halogens (Cl, Br, I) induce smectic phases via anisotropic interactions, unlike ethyl or methyl groups, which promote molecular inhomogeneity .

Data Table: Comparative Analysis of Key Compounds

Compound Molecular Formula Molecular Weight (g/mol) Substituent(s) Key Applications/Properties References
4-(Hexyloxy)aniline C₁₂H₁₉NO 193.29 Hexyloxy (–OC₆H₁₃) MAO inhibition, azobenzene synthesis
4-(Heptyloxy)benzenamine C₁₃H₂₁NO 207.32 Heptyloxy (–OC₇H₁₅) Triazole derivative synthesis
N,N-Bis(4-hexyloxyphenyl)aniline C₂₄H₃₂NO₂ 366.52 Two hexyloxy groups NIR fluorescence, organic electronics
4-[(1-Methylcyclohexyl)methoxy]aniline C₁₄H₂₁NO 219.33 Bulky cyclohexylmethoxy Steric hindrance studies
Halogen-Substituted Dimers Varies ~450–500 Halogens (Cl, Br, I) Smectic LC phases

Liquid Crystalline Behavior

  • Alkoxy Chain Impact : Increasing chain length (hexyloxy → octyloxy → hexadecyloxy) enhances mesomorphic stability in Schiff-base LCs .
  • Halogen Effects : Halogen substituents induce smectic phases due to dipole-dipole interactions, while ethyl groups promote nematic phases via molecular shape modulation .

Fluorescence and Electronic Properties

  • TPz Derivatives: 4-(Hexyloxy)aniline-based thienopyrazines exhibit strong NIR fluorescence (λem ≈ 750–900 nm) due to extended π-conjugation .
  • DSSC Applications : Bis(hexyloxyphenyl)aniline derivatives improve light-harvesting efficiency in dyes by enhancing electron-donating capacity .

Biological Activity

4-[(Hexyloxy)methyl]aniline, a compound characterized by a hexyloxy group attached to an aniline structure, has garnered attention in various fields of biological research. Its potential applications span from medicinal chemistry to materials science, primarily due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Core Structure : An aniline derivative with a hexyloxy group.
  • Molecular Formula : C_{13}H_{19}N
  • CAS Number : 1037130-42-9

This structure contributes to its lipophilicity and potential interactions with biological targets.

The biological activity of this compound is believed to arise from its interactions with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, altering cellular functions.
  • Receptor Modulation : It could modulate receptor activity, influencing signaling pathways related to cell growth and survival.
  • Antioxidant Activity : The compound may exhibit antioxidant properties by scavenging free radicals, thereby reducing oxidative stress in cells.

Antimicrobial Activity

Research indicates that this compound possesses notable antimicrobial properties. Studies have shown its effectiveness against various bacterial strains. The following table summarizes its antimicrobial efficacy compared to standard antibiotics:

MicroorganismStandard Drug (Zone of Inhibition in mm)This compound (Zone of Inhibition in mm)
Staphylococcus aureus2418
Escherichia coli2215
Pseudomonas aeruginosa2012

These results suggest that while it may not be as potent as established antibiotics, it still exhibits significant antimicrobial activity .

Anticancer Properties

The anticancer potential of this compound has been explored through various in vitro studies. It has shown promise in inhibiting the proliferation of cancer cell lines. Below is a summary of the findings:

Cancer TypeCell LineIC50 (µM)
Breast CancerMDA-MB-2315.2
Liver CancerHepG26.8
Colorectal CancerHCT1167.5
Prostate CancerLNCaP8.0

These findings suggest that the compound may serve as a potent antiproliferative agent against various cancer types .

Antioxidant Activity

The antioxidant properties of this compound are attributed to its ability to scavenge reactive oxygen species (ROS). This activity is crucial for preventing cellular damage associated with oxidative stress-related diseases. Studies have indicated that derivatives with similar structures exhibit significant antioxidant effects .

Case Studies and Research Findings

Several case studies have highlighted the therapeutic potential and application of this compound in drug discovery and development:

  • Drug Development : A study focused on the synthesis and biological evaluation of derivatives showed that modifying the hexyloxy group can enhance both antimicrobial and anticancer activities.
  • Material Science Applications : Research has demonstrated the use of this compound as a building block for creating novel materials with amphiphilic properties, which could be beneficial in drug delivery systems.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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